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molecular formula C7H8FNO B068922 4-Amino-2-fluoro-3-methylphenol CAS No. 173322-81-1

4-Amino-2-fluoro-3-methylphenol

Cat. No. B068922
M. Wt: 141.14 g/mol
InChI Key: FDQUEAPRNNBTRX-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of 6-chloro-2-fluoro-3-methyl-4-nitrophenol (4.11 g, 19.9 mmol) in ethanol (200 ml) were added 10%-palladium/carbon (containing 50% water, 410 mg) and ammonium formate (15.1 g, 240 mmol), and the resulting mixture was stirred for 3 hours with heating under reflux while maintaining the temperature. The mixture was filtered by the use of Celite and the filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was partitioned by the use of water and ethyl acetate (the aqueous layer was adjusted to pH 6 to 7 with a 5% aqueous sodium hydrogencarbonate solution and re-extracted), and the organic phase was washed with a 5% aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to obtain 4-amino-2-fluoro-3-methylphenol (2.89 g, 100%).
Name
6-chloro-2-fluoro-3-methyl-4-nitrophenol
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([CH3:10])=[C:4]([N+:11]([O-])=O)[CH:3]=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:11][C:4]1[CH:3]=[CH:2][C:7]([OH:8])=[C:6]([F:9])[C:5]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
6-chloro-2-fluoro-3-methyl-4-nitrophenol
Quantity
4.11 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1O)F)C)[N+](=O)[O-]
Name
Quantity
15.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
410 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered by the use of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned by the use of water and ethyl acetate (the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
re-extracted), and the organic phase
WASH
Type
WASH
Details
was washed with a 5% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)O)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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